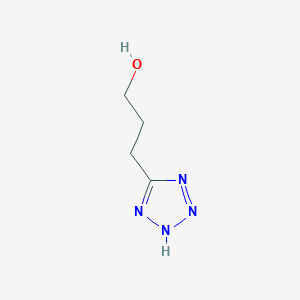
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol is an organic compound that features a tetrazole ring attached to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol typically involves the reaction of a suitable precursor with sodium azide and other reagents under controlled conditions. One common method involves the cyclization of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . The reaction is carried out in an aqueous environment, often with the aid of microwave irradiation to accelerate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tetrazole ring can be reduced under specific conditions to yield different nitrogen-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways . The hydroxyl group can also undergo metabolic transformations, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride: This compound features an amine group instead of a hydroxyl group and has different chemical properties and applications.
4-(1H-tetrazol-5-yl)benzoic acid: This compound has a benzoic acid moiety attached to the tetrazole ring, making it structurally different and suitable for different applications.
1,3,5-tris(1H-tetrazol-5-yl)benzene: This compound contains multiple tetrazole rings attached to a benzene ring, offering unique properties for use in high-energy materials.
Uniqueness
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol is unique due to its combination of a tetrazole ring and a propanol group, which imparts specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C4H8N4O |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-(2H-tetrazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C4H8N4O/c9-3-1-2-4-5-7-8-6-4/h9H,1-3H2,(H,5,6,7,8) |
InChI Key |
PKJJTGOAXSHZLW-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1=NNN=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


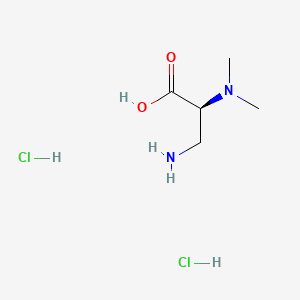
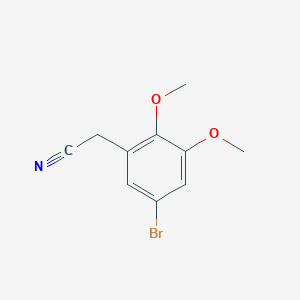

![(3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13548136.png)
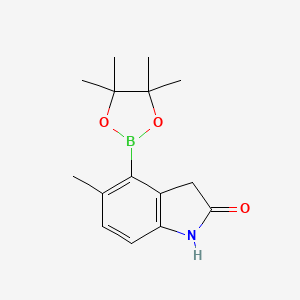
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
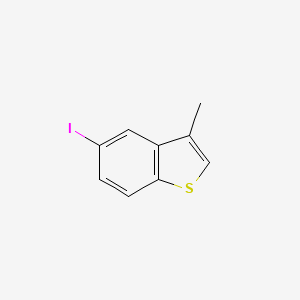

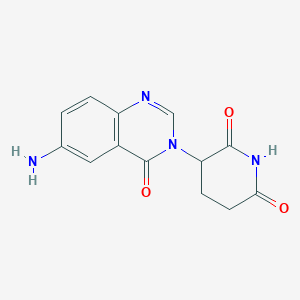
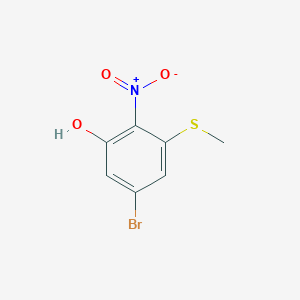
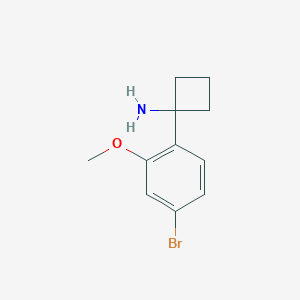
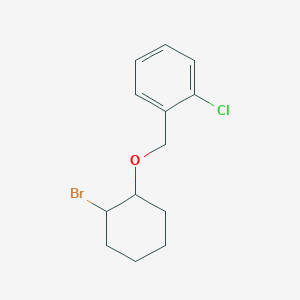
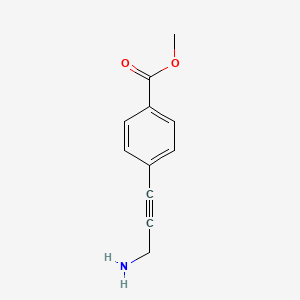
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13548206.png)
